Propanoic acid, 2-hydroxy-, butyl ester, (2R)-

Description

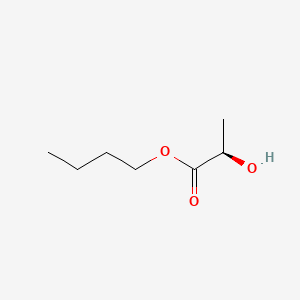

Propanoic acid, 2-hydroxy-, butyl ester, (2R)- (CAS: 585-24-0) is a chiral ester derived from 2-hydroxypropanoic acid (lactic acid) and butanol. Its molecular formula is C₇H₁₄O₃, with a molecular weight of 146.18 g/mol. The compound features a hydroxyl group at the second carbon of the propanoic acid backbone and a butyl ester moiety. The (2R)-stereochemistry indicates the specific spatial arrangement of the hydroxyl group, which influences its biological activity and flavor profile .

This compound is structurally related to lactates (e.g., ethyl lactate) but differs in ester chain length and substitution patterns. It is primarily studied in the context of flavor chemistry, particularly in fruit volatiles and fermented products, where esters contribute to fruity or floral aromas .

Properties

CAS No. |

34451-18-8 |

|---|---|

Molecular Formula |

C7H14O3 |

Molecular Weight |

146.18 g/mol |

IUPAC Name |

butyl (2R)-2-hydroxypropanoate |

InChI |

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |

InChI Key |

MRABAEUHTLLEML-ZCFIWIBFSA-N |

Isomeric SMILES |

CCCCOC(=O)[C@@H](C)O |

Canonical SMILES |

CCCCOC(=O)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, butyl ester, (2R)- typically involves the esterification of 2-hydroxypropanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3CH(OH)COOH+C4H9OH→CH3CH(OH)COOC4H9+H2O

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to obtain high-purity products. The use of catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 2-hydroxypropanoic acid and butanol in the presence of water and an acid or base catalyst.

Transesterification: This reaction involves the exchange of the butyl group with another alcohol, forming a different ester.

Oxidation: The compound can be oxidized to produce corresponding carboxylic acids and other oxidation products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 2-hydroxypropanoic acid and butanol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Carboxylic acids and other oxidation products.

Scientific Research Applications

Applications Overview

-

Pharmaceuticals

- Role as Solvent and Intermediate : Propanoic acid, 2-hydroxy-, butyl ester is utilized as a solvent in drug formulations and as an intermediate in the synthesis of active pharmaceutical ingredients. Its properties enhance the bioavailability of drugs, making it valuable in medicinal chemistry.

- Prodrug Potential : The compound can act as a prodrug, improving the solubility and stability of pharmaceutical agents.

-

Cosmetics

- Emollient Properties : This compound is incorporated into lotions and creams for its moisturizing effects, contributing to skin hydration and texture improvement.

-

Food Industry

- Flavoring Agent : It is used as a flavoring agent due to its mild fruity aroma. Its safety profile allows it to be employed in food preservation and flavor enhancement.

- Antimicrobial Properties : Research indicates that it exhibits antimicrobial activity, making it suitable for food preservation by inhibiting bacterial and fungal growth.

-

Biodegradable Polymers

- Key Monomer : Propanoic acid, 2-hydroxy-, butyl ester serves as a crucial monomer in the production of polylactic acid (PLA), which is used in environmentally friendly packaging and medical devices.

-

Agricultural Chemicals

- Solvent for Pesticides : The compound acts as a solvent and carrier for agricultural chemicals, enhancing the efficacy of pesticides and herbicides.

Case Study 1: Pharmaceutical Formulation

A study investigated the use of propanoic acid, 2-hydroxy-, butyl ester in enhancing the solubility of poorly soluble drugs. The results demonstrated that formulations containing this compound significantly improved drug absorption rates compared to traditional solvents.

Case Study 2: Antimicrobial Efficacy

Research conducted on food preservation revealed that propanoic acid, 2-hydroxy-, butyl ester effectively inhibited the growth of Listeria monocytogenes in dairy products. The study concluded that this compound could serve as a natural preservative alternative to synthetic agents.

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hydroxypropanoic acid, which can participate in metabolic pathways. The ester structure also allows it to act as a prodrug, enhancing the solubility and stability of drugs, facilitating better absorption and therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues

A. Propanoic Acid, 2-Hydroxy-, Ethyl Ester (Ethyl Lactate)

- Molecular Formula : C₅H₁₀O₃

- Key Differences : Shorter ethyl ester chain.

- Properties : Lower molecular weight (118.13 g/mol) and higher volatility compared to the butyl ester. Ethyl lactate is widely used in food and cosmetics due to its mild, sweet odor .

- Occurrence : Found in fermented bee pollen and dairy products .

B. Propanoic Acid, 2-Methyl-, Butyl Ester

- Molecular Formula : C₈H₁₆O₂

- Key Differences : Methyl substitution at the second carbon instead of a hydroxyl group.

- Properties : Lacks the hydroxyl group, resulting in reduced polarity and different solubility. Detected in apple cultivars (e.g., 'Fuji' and 'Pink Lady') and contributes to fruity esters during ripening .

C. Butanoic Acid, 2-Methylbutyl Ester

- Molecular Formula : C₉H₁₈O₂

- Key Differences: Longer carboxylic acid chain (butanoic acid vs. propanoic acid) and branched ester moiety.

- Properties: Imparts stronger cheesy or fruity notes. Abundant in apples and bananas, with higher concentrations in ripe fruits .

Functional and Volatile Properties

Key Observations:

Chain Length Impact : Longer ester chains (e.g., butyl vs. ethyl) increase hydrophobicity and alter volatility. For example, butyl esters persist longer in fruit aromas compared to ethyl esters .

Substitution Effects : Hydroxyl groups enhance polarity and solubility in aqueous matrices, whereas methyl or branched chains enhance lipid solubility and aroma retention .

Quantitative Differences in Natural Sources

A. Apple Cultivars

- Propanoic acid, 2-hydroxy-, butyl ester (2R): Detected in trace amounts in 'Ruixue' apples, with higher aldehyde and terpenoid content compared to 'Fuji' and 'Pink Lady' .

- Propanoic acid, 2-methyl-, butyl ester: More abundant in 'Pink Lady' (21 esters identified) than in 'Ruixue' (17 esters) .

B. Banana Ripening Stages

- Propanoic acid, 2-methylbutyl ester: Found in 'Fenjiao' bananas at 0.82 ppb during late ripening, absent in 'Brazilian' cultivars .

C. Fermented Products

Biological Activity

Propanoic acid, 2-hydroxy-, butyl ester, commonly referred to as butyl (2R)-2-hydroxypropanoate, is an ester derived from propanoic acid and butanol. This compound is notable for its biological activity, safety profile, and potential applications in various fields such as pharmaceuticals, food additives, and organic chemistry. This article explores its biological properties, mechanisms of action, and implications for health and industry.

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.18 g/mol

- Physical State : Colorless liquid with a mild odor

The compound's structure includes a chiral center, which is significant for its role in biological processes involving chirality. The presence of this chiral center allows it to be used in studies related to asymmetric synthesis methods crucial for producing enantiomerically pure drugs.

1. Metabolic Pathways

Research indicates that butyl (2R)-2-hydroxypropanoate is structurally related to lactic acid, a key component in cellular metabolism. The compound can be rapidly enzymatically hydrolyzed in vivo to lactic acid and butanol, which are critical metabolites in various physiological processes . This metabolic conversion suggests potential roles in energy production and metabolic regulation.

2. Safety Profile

The safety profile of butyl (2R)-2-hydroxypropanoate has been assessed through various toxicity studies. It exhibits low acute toxicity with an oral median lethal dose (LD50) ranging from 2500 to 8200 mg/kg in animal models . Moreover, it is not classified as a skin irritant and shows no genotoxic effects based on bacterial reverse mutation assays .

3. Pharmacological Potential

Studies have demonstrated that butyl (2R)-2-hydroxypropanoate can enhance the solubility of poorly water-soluble drugs when used in self-microemulsifying systems. This property is particularly beneficial for improving drug delivery efficiency and stability. Additionally, its enantiomeric form has been noted for its metabolic roles and as a precursor in synthesizing bioactive compounds.

Case Study 1: Food Additive Applications

In food science, butyl (2R)-2-hydroxypropanoate has been explored as a flavoring agent due to its mild odor and taste properties. Its low toxicity profile makes it suitable for use in consumer products without significant health risks.

Case Study 2: Biodegradability Research

Research on the biodegradability of butyl (2R)-2-hydroxypropanoate highlights its potential as a bio-based alternative to traditional organic solvents. Its non-toxic nature allows it to be utilized in various applications without posing environmental hazards.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₃ |

| Molecular Weight | 146.18 g/mol |

| LD50 (Oral) | 2500 - 8200 mg/kg |

| Solubility in Water | Low |

| Biodegradability | Yes |

Q & A

Q. What are the established synthetic routes for preparing (2R)-2-hydroxypropanoic acid butyl ester, and what factors influence enantiomeric purity?

Methodological Answer: The synthesis involves esterification of (R)-lactic acid with butanol under acidic catalysis. Key steps include:

- Acid-Catalyzed Esterification: Use sulfuric acid or HCl as a catalyst under reflux, with molar ratios optimized to minimize racemization .

- Stereochemical Control: Enantiomeric purity depends on reaction temperature (lower temperatures reduce thermal racemization) and the use of chiral auxiliaries or protecting groups for the hydroxyl moiety.

- Purification: Distillation or column chromatography isolates the ester, with chiral HPLC (e.g., using cellulose-based columns) confirming enantiomeric excess (e.e.) .

Q. Which spectroscopic and chromatographic methods are effective for structural and enantiomeric characterization?

Methodological Answer:

- Chiral Chromatography: Use chiral-phase GC or HPLC (e.g., Chiralcel OD-H column) with polarimetric detection to resolve (2R) and (2S) enantiomers. Retention indices from NIST databases (e.g., CAS 687-47-8 for ethyl lactate analogs) guide method development .

- Mass Spectrometry (MS): Electron ionization (EI-MS) fragments the ester to confirm the molecular ion (e.g., m/z 162 for butyl ester) and characteristic peaks (e.g., loss of butanol fragment). Cross-reference with NIST spectral libraries .

- NMR: H NMR identifies the chiral center via coupling patterns (e.g., splitting from the hydroxyl proton in DMSO-d) .

Q. How does the butyl ester group influence physicochemical properties compared to shorter-chain analogs?

Methodological Answer:

- Lipophilicity: The butyl chain increases logP by ~1.5 units compared to methyl or ethyl esters, affecting solubility in nonpolar solvents. Measure via shake-flask method or HPLC retention .

- Hydrolysis Kinetics: Butyl esters hydrolyze ~30% slower than methyl esters under physiological pH (7.4), as shown in stability studies using phosphate buffers and HPLC monitoring .

Advanced Research Questions

Q. How can enzymatic or kinetic resolution strategies improve enantioselective synthesis?

Methodological Answer:

- Lipase-Catalyzed Transesterification: Employ Candida antarctica lipase B (CAL-B) in organic solvents (e.g., hexane) to selectively esterify (R)-lactic acid with butanol. Optimize solvent polarity (logP > 3) to enhance enzyme activity and e.e. (>95%) .

- Dynamic Kinetic Resolution (DKR): Combine a racemization catalyst (e.g., Shvo’s catalyst) with lipases to convert both enantiomers into the (2R)-ester. Monitor reaction progress via chiral GC .

Q. What mechanistic insights explain solvent effects on hydrolysis pathways under physiological conditions?

Methodological Answer:

- Polar Protic Solvents: Accelerate hydrolysis via nucleophilic attack by water. Conduct kinetic studies in DO/THF mixtures, tracking deuterium incorporation into the ester by H NMR .

- Micellar Catalysis: Use surfactant assemblies (e.g., SDS micelles) to localize the ester and hydroxide ions, enhancing hydrolysis rates. Monitor via UV-Vis spectroscopy at 220 nm (carboxylate formation) .

Q. How do steric and electronic effects of the butyl group modulate interactions in biological systems?

Methodological Answer:

- Molecular Docking: Compare binding affinities of (2R)-butyl ester vs. ethyl analogs to enzymes like esterases (e.g., pig liver esterase). The butyl group’s steric bulk reduces fit into the active site, delaying hydrolysis .

- Metabolic Profiling: Incubate the ester with liver microsomes and analyze metabolites via LC-MS/MS. Butyl esters show prolonged half-lives (~2–3 hrs) compared to methyl esters (<30 mins) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.